molecular formula C6H4BrN3 B6589574 4-amino-6-bromopyridine-3-carbonitrile CAS No. 1369851-48-8

4-amino-6-bromopyridine-3-carbonitrile

Cat. No.: B6589574
CAS No.: 1369851-48-8
M. Wt: 198
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-6-bromopyridine-3-carbonitrile is a heterocyclic organic compound with the molecular formula C6H4BrN3 It is a derivative of pyridine, featuring an amino group at the 4-position, a bromine atom at the 6-position, and a nitrile group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-6-bromopyridine-3-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 3-cyanopyridine followed by amination. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and amination reagents like ammonia or amines under controlled temperatures and solvents .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods emphasize cost-efficiency, yield optimization, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

4-amino-6-bromopyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications .

Scientific Research Applications

4-amino-6-bromopyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-6-bromopyridine-3-carbonitrile in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and nitrile groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

    3-amino-6-bromopyridine: Similar structure but lacks the nitrile group.

    4-amino-3-cyanopyridine: Similar structure but lacks the bromine atom.

    6-bromo-3-pyridinecarbonitrile: Similar structure but lacks the amino group.

Uniqueness

4-amino-6-bromopyridine-3-carbonitrile is unique due to the presence of all three functional groups (amino, bromine, and nitrile) on the pyridine ring.

Properties

CAS No.

1369851-48-8

Molecular Formula

C6H4BrN3

Molecular Weight

198

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.